Product packaging for Boc-4-iodo-L-phenylalanine(Cat. No.:CAS No. 62129-44-6)

Boc-4-iodo-L-phenylalanine

Cat. No.: B558665
CAS No.: 62129-44-6
M. Wt: 391.2 g/mol
InChI Key: ULNOXUAEIPUJMK-NSHDSACASA-N
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Description

Contextualization within Modified Amino Acid Chemistry and Peptide Science

The field of peptide science has moved beyond the 20 naturally occurring amino acids to include a vast array of unnatural or modified amino acids. The incorporation of these non-proteinogenic amino acids into peptide chains allows for the creation of peptidomimetics with enhanced stability, constrained conformations, and novel biological activities. Boc-4-iodo-L-phenylalanine is a prime example of such a modified amino acid, offering a strategic advantage in the design and synthesis of peptides with tailored properties. tandfonline.com Its use as a building block enables the introduction of a specific functional group at a precise location within a peptide sequence, a cornerstone of modern peptide chemistry. chemimpex.comchemimpex.com

Significance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Synthetic Strategies

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. nih.govtcichemicals.com Its primary role is to prevent the highly reactive amino group from participating in unwanted side reactions during the formation of peptide bonds. americanpeptidesociety.org The Boc group is characterized by its stability under a range of reaction conditions, including basic hydrolysis and many nucleophilic attacks, yet it can be readily removed under moderately acidic conditions, often using trifluoroacetic acid (TFA). tcichemicals.comamericanpeptidesociety.orgtotal-synthesis.com This acid-lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis), allowing for selective deprotection strategies in the synthesis of complex molecules. total-synthesis.comnumberanalytics.com The use of the Boc protecting group enhances the stability and solubility of the amino acid derivative, making it a favorable choice for researchers, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comtotal-synthesis.com

Role of the 4-Iodo Moiety in Molecular Design and Reactivity

The iodine atom at the para-position of the phenyl ring is a key feature that imparts significant versatility to this compound. chemimpex.com This iodo moiety serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck reactions. rsc.orgscirp.orgacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the phenyl ring. acs.orgmdpi.commdpi.com For instance, the iodine can be replaced with aryl, vinyl, or alkynyl groups through Suzuki or Sonogashira coupling, or used in Heck reactions to form new alkenes. rsc.org This capability is instrumental in creating structurally diverse molecules and libraries of compounds for screening in drug discovery programs. tandfonline.com Furthermore, the iodine atom itself can be a crucial component in the final molecule, for example, in the development of radiolabeled compounds for imaging studies by incorporating radioactive isotopes of iodine. chemimpex.comchemimpex.com

Overview of Research Trajectories in Biochemistry and Pharmacology

The unique combination of a protected amino acid and a reactive aryl iodide has positioned this compound as a valuable intermediate in various research areas within biochemistry and pharmacology. chemimpex.comthermofisher.comfishersci.cafishersci.se In medicinal chemistry, it serves as a building block for the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com The ability to modify the phenyl ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective drugs, including kinase inhibitors. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18BrNO4 B558665 Boc-4-iodo-L-phenylalanine CAS No. 62129-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373161
Record name Boc-4-iodo-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62129-44-6
Record name N-tert-Butoxycarbonyl-4-iodo-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62129-44-6
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Record name Boc-4-iodo-L-phenylalanine
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Record name N-Boc-4-iodo-L-phenylalanine
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Synthetic Methodologies and Precursor Development

Stereoselective Synthesis of Boc-4-iodo-L-phenylalanine

The introduction of the bulky iodine atom and the need to maintain the L-configuration of the amino acid present unique challenges in the synthesis of this compound. Researchers have developed and optimized several methods to address these challenges effectively.

Maintaining the enantiomeric purity of L-phenylalanine derivatives during synthesis is paramount. One common approach involves the direct iodination of L-phenylalanine followed by the protection of the amino group. For instance, L-phenylalanine can be iodinated using a mixture of iodine (I₂), sodium iodate (B108269) (NaIO₃), and sulfuric acid in acetic acid to produce 4-iodo-L-phenylalanine in high enantiomeric purity. beilstein-journals.org The subsequent protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions yields this compound. beilstein-journals.orgnih.gov

Another strategy focuses on the asymmetric synthesis of phenylalanine derivatives using chiral phase-transfer catalysts. Quaternary cinchona alkaloid catalysts have been successfully employed for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) bromides, providing access to both (R)- and (S)-enantiomers of unnatural α-phenylalanine derivatives in excellent yields and enantioselectivity. researchgate.net This method offers a pathway to chiral phenylalanine derivatives that can be further functionalized.

The following table summarizes key aspects of reaction condition optimization for maintaining enantiomeric purity.

Starting MaterialKey Reagents/CatalystsKey ConditionsOutcomeReference
L-phenylalanineI₂, NaIO₃, H₂SO₄, Acetic Acid-Enantiomerically pure 4-iodo-L-phenylalanine beilstein-journals.org
Glycine Schiff baseChiral phase-transfer catalysts (e.g., quaternary cinchona alkaloids)Asymmetric α-alkylationHigh enantioselectivity for unnatural α-phenylalanine derivatives researchgate.net
N-Boc-4-iodo-L-phenylalanineBoc-Oxyma, D- or L-mentholEsterificationRacemization-free esterification, confirming stereochemical fidelity nih.gov

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for introducing the iodo group onto the phenyl ring of phenylalanine derivatives. rsc.org These reactions typically involve the coupling of a suitable aryl precursor with an iodine source in the presence of a palladium catalyst.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. While often used for C-C bond formation, modifications of this reaction can be applied for iodination. For instance, a protected phenylalanine derivative bearing a boronic acid or ester can be coupled with an iodine source. researchgate.netnih.gov

The Heck reaction represents another palladium-catalyzed method. The reaction of N-Boc-4-iodo-L-phenylalanine methyl ester with trimethylsilylacetylene, for example, demonstrates the utility of this compound in further palladium-catalyzed transformations. scispace.com The control of the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species is critical for the success of these cross-coupling reactions. rsc.org

Achieving regioselectivity, specifically iodination at the para-position (position 4) of the phenyl ring, is crucial. Direct electrophilic iodination of L-phenylalanine has shown high para-regioselectivity. nih.gov The reaction of L-phenylalanine with iodine and sodium iodate in an acidic medium predominantly yields the 4-iodo isomer. beilstein-journals.org This high regioselectivity is attributed to the directing effect of the amino acid side chain.

To enhance yields, various strategies have been explored. For instance, in the synthesis of 4-azido-L-phenylalanine from 4-iodo-L-phenylalanine, optimization of the Ullman-like coupling reaction, including the use of thoroughly degassed solvents and high-quality copper(I) iodide, was found to be critical for achieving high product conversion. nih.gov Similarly, in palladium-catalyzed reactions, the choice of ligands, bases, and solvents significantly impacts the yield. rsc.orgacs.org

In the multi-step synthesis of complex molecules derived from this compound, the use of orthogonal protecting groups is essential. masterorganicchemistry.com Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group without affecting others. masterorganicchemistry.com

For example, in the synthesis of dipeptides, the N-terminus can be protected with a Boc group, which is acid-labile, while another functional group in the molecule is protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org This allows for the selective removal of either group to facilitate further reactions at a specific site. masterorganicchemistry.com

In the context of this compound, the Boc group protects the amine, and the carboxylic acid can be protected as a methyl or t-butyl ester. beilstein-journals.orgnih.gov The choice of ester is critical for compatibility with subsequent reaction conditions. For instance, a methyl ester can be saponified with a base, while the Boc group remains intact. nih.gov This orthogonality is crucial for synthesizing complex peptides and other derivatives. beilstein-journals.org

Precursors for Derivatization and Further Functionalization

This compound serves as a key intermediate for the synthesis of various derivatives, particularly those used in medical imaging and therapy. The development of specific precursors from this compound enables efficient labeling with radioisotopes.

Stannylated precursors are widely used for radioiodination due to the high efficiency of the iododestannylation reaction. mdpi.com The synthesis of these precursors typically starts from this compound.

A common approach involves the palladium-catalyzed reaction of a protected 4-iodo-L-phenylalanine derivative with an organotin reagent, such as bis(tributyltin). nih.gov For instance, N-Boc-4-iodo-L-phenylalanine methyl ester can be reacted with bis(tributyltin) in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield N-Boc-4-(tributylstannyl)-L-phenylalanine methyl ester. nih.govresearchgate.net This stannylated precursor can then be radioiodinated with high efficiency. researchgate.net

Researchers have also developed alternative stannylated precursors to improve yields and simplify procedures. For example, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate was synthesized from the corresponding iodo derivative and used for the radiosynthesis of 4-[¹²⁵I]iodo-L-phenylalanine. nih.gov This method offered higher yields and a more convenient procedure compared to previous methods. nih.gov The development of these stannylated precursors is a critical step in making radioiodinated phenylalanine derivatives readily accessible for clinical applications. mdpi.com

The table below details examples of stannylated precursors developed from this compound.

Precursor CompoundSynthetic Route from this compoundApplicationReference
N-Boc-4-(tributylstannyl)-L-phenylalanine methyl esterMethyl esterification followed by palladium-catalyzed stannylation with bis(tributyltin)Precursor for radioiodination nih.govresearchgate.net
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateConversion to tert-butyl ester followed by Stille reactionPrecursor for radiosynthesis of 4-[¹²⁵I]iodo-L-phenylalanine nih.gov
N-Boc-4-(tributylstannyl)-L-phenylalanine tetrafluorophenyl esterMethyl esterification, stannylation, demethylation, and esterification with 2,3,5,6-tetrafluorophenolPrecursor for radioiodination and direct use in peptide synthesis nih.gov

Synthesis of Boronate Precursors for Suzuki-Miyaura Coupling

The conversion of this compound into its corresponding boronate ester is a critical step for its subsequent use in Suzuki-Miyaura cross-coupling reactions. mdpi.comuwindsor.ca This transformation is most commonly achieved through the Miyaura borylation reaction, a palladium-catalyzed process that couples an aryl halide with a diboron (B99234) reagent. researchgate.netrsc.org

A typical procedure involves reacting this compound or its esterified form with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. rsc.org Studies have demonstrated this conversion on both small molecule substrates and peptides anchored to a solid support. researchgate.net For instance, resin-bound peptides containing a 4-iodophenylalanine residue can be effectively borylated on-phase, creating a resin-bound phenylalanine boronate. researchgate.net This intermediate is then ready for subsequent Suzuki-Miyaura arylation. researchgate.net The synthesis of enantiomerically pure L-BPA (4-borono-L-phenylalanine) has been achieved from 4-iodo-L-phenylalanine derivatives using pinacolborane and a palladium catalyst. researchgate.net

Key parameters influencing the efficiency of the Miyaura borylation include the choice of catalyst, base, and solvent.

ReactantBoron SourceCatalystBaseSolventProductReference
This compound derivativeBis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf)Potassium Acetate (KOAc)Dimethyl Sulfoxide (DMSO)Boc-L-phenylalanine boronic acid pinacol (B44631) ester researchgate.net
Resin-bound 4-iodophenylalanine peptideBis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf)Potassium Acetate (KOAc)DioxaneResin-bound phenylalanine boronate researchgate.net
Cbz-4-iodo-L-phenylalanine Benzyl EsterPinacolborane[PdCl₂(PPh₃)₂]Triethylamine (Et₃N)DioxaneN-benzyloxycarbonyl-4-(pinacolato)boryl-L-phenylalanine benzyl ester researchgate.net

Derivatization to Fluoroalkylated Phenylalanine Analogs

This compound serves as a key starting material for the synthesis of various fluoroalkylated phenylalanine analogs, which are of significant interest, particularly as tracers for positron emission tomography (PET). researchgate.netbeilstein-journals.orgthno.org The synthetic strategies often involve a multi-step sequence, as direct fluorination at the aromatic ring can be challenging.

A common approach is to first convert the iodo-derivative into a more reactive precursor, such as an organostannane (e.g., a tributyltin derivative). beilstein-journals.orgresearchgate.net This is typically achieved via a palladium-catalyzed Stille coupling reaction with a distannane reagent. The resulting arylstannane can then undergo a copper-mediated nucleophilic radiofluorination using [¹⁸F]KF to introduce the fluorine atom. beilstein-journals.org This method has been used to prepare clinically relevant radiotracers like protected 4-[¹⁸F]fluorophenylalanines. beilstein-journals.org

Another strategy involves using the iodine as a coupling site to build a side chain that is subsequently fluorinated. For example, a Stille reaction can be used to couple N-Boc-4-iodo-L-phenylalanine tert-butyl ester with a vinylstannane. researchgate.net The introduced vinyl group can then be further elaborated into a fluoroalkyl chain. researchgate.net While many syntheses focus on ¹⁸F for PET applications, these general strategies can be adapted for the introduction of stable ¹⁹F. rhhz.net For instance, the synthesis of melflufen, a drug containing a para-fluoro-L-phenylalanine moiety, highlights the importance of such fluorinated analogs in pharmaceuticals. rhhz.net

StepStarting MaterialReagentsIntermediate/ProductReaction TypeReference
1(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoateHexabutyldistannane, Pd catalyst(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoateStille Coupling researchgate.net
2Arylstannane precursor (e.g., 71a,b)[¹⁸F]KF, Copper mediatorProtected 4-[¹⁸F]fluorophenylalanine (72a,b)Nucleophilic Radiofluorination beilstein-journals.org

Generation of Thiol-Containing Phenylalanine Derivatives

The conversion of the aryl-iodine bond in this compound to a thiol or thioether linkage provides access to thiophenylalanine analogs, which are intriguing hybrids of tyrosine and cysteine. nih.govresearchgate.net These derivatives have applications in protein design, medicinal chemistry, and the study of biological redox processes. nih.gov

Two primary metal-catalyzed cross-coupling strategies have been employed for this transformation. One effective method is a palladium-catalyzed coupling reaction between N-Boc-4-iodo-L-phenylalanine and a thiol, such as sodium tert-butylthiolate. acs.orgresearchgate.net This reaction efficiently forms a protected thioether linkage, yielding N-t-Boc-4-S-t-Butyl-L-thiophenylalanine. acs.org

A second approach utilizes a copper(I)-mediated cross-coupling reaction. nih.govrsc.org This method has been successfully applied to couple iodophenylalanine-containing peptides on solid phase with thiolacetic acid. nih.gov The resulting S-acetyl group can be readily removed by thiolysis, and the free thiol can be subsequently alkylated to generate a variety of thioethers, such as S-allyl or S-propargyl derivatives. rsc.org This solid-phase approach is compatible with all standard proteinogenic functional groups, making it a versatile tool for modifying fully synthesized peptides. nih.gov

MethodStarting MaterialCoupling PartnerCatalyst/MediatorProductReference
Palladium-catalyzed couplingN-Boc-4-iodo-L-phenylalanineSodium t-butylthiolate (t-BuSNa)Pd₂dba₃·CHCl₃ / DPPBN-t-Boc-4-S-t-Butyl-L-thiophenylalanine researchgate.net
Copper-mediated couplingProtected 4-iodophenylalanineThioacetic acidCopper(I) Iodide (CuI), N,N'-dimethylethylenediamineProtected 4-(S-acetyl)thiophenylalanine nih.gov
Copper-mediated coupling (Solution Phase)This compound methyl esterPotassium thioacetateCuI, L-proline, K₂CO₃Boc-4-(S-acetyl)-thiol-L-phenylalanine methyl ester rsc.org

Applications in Advanced Peptide and Protein Engineering

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-4-iodo-L-phenylalanine is a key building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical construction of peptides. chemimpex.comsbsgenetech.comevitachem.com The Boc group provides stable protection for the α-amino group during the iterative process of peptide chain elongation, yet it can be selectively removed when required. myskinrecipes.com This stability and the unique properties conferred by the 4-iodophenyl group make it an excellent choice for researchers. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₈INO₄ sigmaaldrich.com
Molecular Weight391.20 g/mol sigmaaldrich.com
AppearanceWhite to off-white solid evitachem.com
Melting Point~150 °C (decomposes) sigmaaldrich.com
Purity≥99.0% (TLC) sigmaaldrich.com
CAS Number62129-44-6 sigmaaldrich.com

The physicochemical characteristics of this compound, including its enhanced stability and solubility conferred by the Boc group, make it highly suitable for incorporation into complex peptide sequences. chemimpex.comchemimpex.com Its structure allows for efficient coupling reactions during SPPS, enabling the creation of long or intricate peptide chains. chemimpex.com This derivative is frequently used in the development of bioactive peptides and peptidomimetics, where precise sequence and structure are critical for function. chemimpex.com

The true versatility of this compound lies in the chemical reactivity of the iodine atom on the phenylalanine side chain. chemimpex.commyskinrecipes.com This halogen atom serves as a reactive handle for post-synthesis modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgpeptide.comresearchgate.net This allows for the introduction of a wide array of functional groups, such as aryl or vinyl moieties, onto the peptide backbone after its initial synthesis. rsc.orgpeptide.com This capability is instrumental in:

Developing Novel Therapeutics : Creating peptide-based drugs with enhanced biological activity, stability, or receptor-targeting capabilities. chemimpex.comsmolecule.com

Radiolabeling : The iodine atom can be a site for introducing radioactive isotopes, which is valuable for creating imaging agents for diagnostic research. chemimpex.comchemimpex.com

Structure-Activity Relationship Studies : The ability to systematically modify the phenylalanine side chain allows researchers to probe how specific structural changes affect a peptide's biological function. smolecule.com For instance, a fluorescent amino acid, 4-phenanthren-9-yl-L-phenylalanine, was synthesized from a precursor derived from N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine. rsc.orgnih.gov

Radiochemical and Isotopic Labeling Strategies

Synthesis of Radioiodinated Phenylalanine Derivatives for Medical Imaging

The development of radioiodinated phenylalanine derivatives is driven by the observation that malignant brain tumors often exhibit increased amino acid metabolism. mdpi.com This allows radiolabeled amino acids to accumulate in tumor cells, making them effective tracers for imaging with Single Photon Emission Computed Tomography (SPECT). mdpi.com

No-carrier-added (NCA) synthesis is the preferred method for producing radiopharmaceuticals because it results in high molar activity, which is essential for sensitive imaging and minimizing potential pharmacological effects. mdpi.comwiley.com The most common and efficient route for NCA radioiodination of aromatic compounds is iododestannylation. mdpi.comnih.gov

This process typically begins with a protected iodo-phenylalanine derivative, such as Boc-4-iodo-L-phenylalanine. This compound is first converted into an organotin precursor, for example, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester. nih.govnih.govduke.edu This tin precursor is then reacted with a no-carrier-added radioiodide, such as sodium iodide-124 (Na[¹²⁴I]) or sodium iodide-131 (Na[¹³¹I]), in the presence of a mild oxidizing agent like chloramine-T. nih.govresearchgate.net This reaction cleaves the carbon-tin bond and substitutes it with the radioiodine atom. mdpi.com The final step involves the removal of protecting groups (like the Boc and methyl ester groups) to yield the desired radioiodinated L-phenylalanine. nih.govresearchgate.net While other NCA methods exist, such as copper-catalyzed iodo-debromination, iododestannylation is often favored due to its mild reaction conditions and consistently high yields. mdpi.comnih.gov

To ensure efficient and reliable production of radioiodinated phenylalanine, key labeling parameters are carefully optimized, including the amount of precursor, reaction temperature, and reaction time. nih.gov

The amount of the organotin precursor is a critical factor influencing the radiochemical yield. Research has shown that while yields can remain high when reducing the precursor amount from 100 µg to 10 µg, further reductions to 1 µg or less can cause a sharp decline in labeling efficiency. uni-mainz.de

Reaction temperature and time are also finely tuned. Iododestannylation reactions using chloramine-T can proceed rapidly at room temperature. researchgate.netresearchgate.net Some protocols note that moderate heating to between 50°C and 80°C can maximize the radiochemical yield, though prolonged heating must be avoided to prevent degradation of the product. mdpi.com The entire synthesis, including purification, is often completed in under 60 minutes, making it suitable for routine clinical production where short-lived isotopes are used. nih.gov For instance, the radioiodination step itself can be as short as 3 to 5 minutes. mdpi.commdpi.com Subsequent deprotection steps may require heating at higher temperatures, such as 95-100°C for several minutes, to remove the protecting groups. researchgate.netresearchgate.net

Table 1: Optimization of Radioiodination Yields Based on Precursor Amount

Precursor (nido-carborane) AmountRadiochemical Yield (RCY)Source
100 µg99% uni-mainz.de
10 µg94% uni-mainz.de
1 µg77% uni-mainz.de
0.1 µg20% uni-mainz.de

The success of any radiosynthesis is measured by its radiochemical yield (RCY) and radiochemical purity (RCP). mdpi.com For radioiodinated phenylalanine derivatives prepared via iododestannylation from Boc-protected tin precursors, reported radiochemical yields are consistently high. For example, the synthesis of no-carrier-added p-[¹²⁴I]iodo-L-phenylalanine ([¹²⁴I]IPA) and its ¹³¹I-labeled counterpart achieves an RCY of 90±6%. nih.gov A single-step method for producing 4-[¹²⁵I]iodo-L-phenylalanine reported an average RCY of 94.8 ± 3.4%. nih.govnih.gov

Following synthesis, the product must be purified and its purity assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both radiochemical and chemical purity, ensuring that the final product is free of unreacted precursors and byproducts. mdpi.comnih.goviaea.org The radiochemical purity of the final formulated product is typically greater than 99%. nih.govnih.govnih.gov Additionally, chiral HPLC is often employed to verify that the stereochemistry of the L-amino acid is preserved throughout the synthesis and that no racemization has occurred. nih.govsnmjournals.org Radio-Thin Layer Chromatography (Radio-TLC) is another common technique used for quality control assessments. eanm.orgresearchgate.net

Table 2: Reported Radiochemical Yield (RCY) and Purity (RCP) of Phenylalanine Derivatives

ProductSynthesis MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Source(s)
n.c.a. [¹²⁴I]IPA / [¹³¹I]IPAIododestannylation90 ± 6%>99% nih.gov
n.c.a. 4-[¹²⁵I]I-PheSingle-step Iododestannylation94.8 ± 3.4%>99% nih.govnih.gov
n.c.a. 4-[¹³¹I]I-PheSingle-step Iododestannylation90.0 ± 3.8%>99% nih.gov
[¹²³I/¹²⁵I]-2-iodo-L-phenylalanineIsotopic Exchange>98%>99% nih.gov

Advanced Chemical Transformations and Derivatization

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and Boc-4-iodo-L-phenylalanine serves as an excellent substrate for this transformation. The reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biaryl-containing amino acids, which are of significant interest in medicinal chemistry and materials science.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst system, which includes the palladium source and the supporting ligand. Research has explored various catalyst systems to optimize reaction conditions, improve yields, and enhance substrate scope.

Palladium nanoparticles have emerged as effective catalysts for this transformation. For instance, palladium nanoparticles embedded in polyacrylamide-based microgels have demonstrated catalytic activity in the Suzuki-Miyaura coupling of N-α-Boc-4-iodophenylalanine with phenylboronic acid. These hybrid systems, such as those using poly(N-isopropylacrylamide) (PNIPAM) copolymerized with methacrylic acid (MAA) or N-[3-(dimethylamino)propyl]methacrylamide (DAPMA), offer the advantage of operating in aqueous conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Conversion/Yield (%)
Palladium Nanoparticles in PNIPAM-co-MAc microgel-K3PO4Aqueous37100
Palladium Nanoparticles in PNIPAM-co-DAPMA microgel-K3PO4Aqueous3762
Na2PdCl4sSPhosK2CO3H2O:ACN (4:1)37Good to Excellent
Pd(OAc)2L3 (an enhanced Pd ligand)-AqueousRoom Temp>70

The Suzuki-Miyaura reaction of this compound is compatible with a wide range of aryl and heteroaryl boronic acids. This broad substrate scope allows for the synthesis of a diverse library of 4-substituted phenylalanine derivatives. Both electron-rich and electron-deficient boronic acids can be successfully coupled, although reaction conditions may need to be optimized for each specific partner.

Studies have demonstrated the coupling of this compound with various boronic acids, including phenylboronic acid, and boronic acids containing different functional groups such as p-CN, p-Me, p-MeO, and o,p-diOMe. Heteroaryl boronic acids, which are important structural motifs in many pharmaceuticals, are also viable coupling partners. The ability to incorporate a wide array of aryl and heteroaryl groups provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Aryl/Heteroaryl Boronic AcidProduct
Phenylboronic acidN-Boc-4-phenyl-L-phenylalanine
p-Tolylboronic acidN-Boc-4-(p-tolyl)-L-phenylalanine
p-Methoxyphenylboronic acidN-Boc-4-(p-methoxyphenyl)-L-phenylalanine
2-Furylboronic acidN-Boc-4-(2-furyl)-L-phenylalanine
Pyridinylboronic acidN-Boc-4-(pyridinyl)-L-phenylalanine

A significant advancement in Suzuki-Miyaura cross-coupling has been the development of reaction conditions that utilize aqueous media. This aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. This compound, being a protected amino acid, often exhibits sufficient solubility in mixed aqueous-organic solvent systems or fully aqueous systems, especially with the aid of water-soluble ligands and bases.

Palladium nanoparticles supported on various materials, including microgels and graphene oxide, have shown excellent catalytic activity in aqueous Suzuki-Miyaura reactions. For example, palladium nanoparticles embedded in thermoresponsive microgels have been successfully used for the coupling of N-α-Boc-4-iodophenylalanine in water. These catalytic systems can offer advantages such as catalyst recyclability and mild reaction conditions, with some reactions proceeding efficiently at temperatures as low as 37°C. The use of water-soluble palladium catalysts, such as those employing sulfonated phosphine ligands, has also been effective for the coupling of DNA-conjugated aryl iodides, highlighting the biocompatibility of these aqueous systems.

Click Chemistry and Bioorthogonal Ligations

The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. A key feature of many click reactions is their bioorthogonality, meaning they can proceed in a biological environment without interfering with native biochemical processes. The iodo-substituent on this compound can be transformed into a functional group suitable for click chemistry, thereby enabling its use in bioconjugation and the development of chemical probes.

The most common approach to render this compound amenable to click chemistry is to convert the iodo- group into a terminal alkyne. This is typically achieved through a Sonogashira coupling reaction, which involves the palladium- and copper-catalyzed coupling of the aryl iodide with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group. The resulting N-Boc-4-ethynyl-L-phenylalanine is a valuable building block for bioorthogonal reactions.

The Sonogashira coupling can be performed on the free amino acid or on peptides containing a 4-iodophenylalanine residue. This two-step labeling strategy allows for the site-specific introduction of an alkyne handle, which can then be selectively reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click reaction.

ReactionReagentsProduct
Sonogashira CouplingTrimethylsilylacetylene, Pd catalyst, Cu catalyst, baseN-Boc-4-(trimethylsilylethynyl)-L-phenylalanine
DesilylationBase (e.g., K2CO3) or fluoride source (e.g., TBAF)N-Boc-4-ethynyl-L-phenylalanine

Once functionalized with an alkyne group, this compound derivatives can be used in a variety of bioconjugation applications. The alkyne serves as a handle for attaching a wide range of molecules, including fluorophores, biotin, polyethylene glycol (PEG), and other bioactive molecules, through the highly efficient and specific CuAAC reaction.

This methodology is particularly useful for the site-specific modification of peptides and proteins. By incorporating N-Boc-4-ethynyl-L-phenylalanine into a peptide sequence during solid-phase peptide synthesis, a unique reactive site is introduced. This allows for the subsequent conjugation of a desired molecule to a specific position on the peptide, which is crucial for creating well-defined bioconjugates and chemical probes. For example, peptides containing an ethynyl-phenylalanine residue can be labeled with fluorescent dyes for imaging studies or conjugated to cytotoxic drugs for targeted drug delivery. The iodine atom itself can be used for radiolabeling, making this compound a valuable precursor for the development of imaging agents for diagnostic purposes in medical research. iris-biotech.denih.gov

ApplicationDescription
Fluorescent LabelingAttachment of fluorescent dyes to peptides or proteins for use as imaging probes.
PEGylationConjugation of polyethylene glycol to improve the pharmacokinetic properties of therapeutic peptides.
Drug ConjugationLinking of cytotoxic drugs to targeting peptides to create peptide-drug conjugates.
Probe DevelopmentSynthesis of chemical probes for studying protein-protein interactions and identifying enzyme substrates.
RadiolabelingThe iodine atom can be a site for the introduction of radioisotopes for diagnostic imaging. iris-biotech.denih.gov

Other Palladium-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is a key substrate for various palladium-catalyzed reactions beyond the more common Suzuki and Sonogashira couplings. These transformations allow for the installation of carbonyl functionalities and sulfur-containing moieties.

While direct hydroformylation on the aromatic ring is not the standard pathway, analogous palladium-catalyzed formylation reactions of aryl halides provide a route to introduce an aldehyde group at the 4-position of the phenylalanine ring. These methods offer a valuable alternative to traditional aldehyde syntheses which often require harsh conditions. organic-chemistry.org

One such approach involves a palladium-catalyzed reductive carbonylation using formic acid (HCOOH) as a source of carbon monoxide (CO). organic-chemistry.org This method is advantageous as it avoids the handling of toxic CO gas. organic-chemistry.org The reaction proceeds with an aryl iodide, such as the one in this compound, using a palladium catalyst like Pd(OAc)₂, iodine (I₂), and triphenylphosphine (PPh₃) in toluene. Formic acid serves as both the carbonylation agent and the reducing agent in the catalytic cycle. organic-chemistry.org This process has been shown to be tolerant of diverse functional groups, making it applicable to complex molecules like amino acid derivatives. organic-chemistry.org

Another innovative method is the palladium-catalyzed formylation using tert-butyl isocyanide as the carbonyl source and a hydrosilane, such as Et₃SiH, as a hydrogen donor. organic-chemistry.org This reaction also offers mild conditions and broad functional group tolerance. The mechanism involves the insertion of the isocyanide into the palladium-carbon bond, followed by hydride transfer and reductive elimination to yield the aromatic aldehyde. organic-chemistry.org

The resulting Boc-4-formyl-L-phenylalanine is a valuable intermediate. The newly introduced aldehyde functionality can undergo subsequent reduction using standard reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol, Boc-4-(hydroxymethyl)-L-phenylalanine. This two-step sequence effectively converts the aryl iodide into a hydroxymethyl group, further expanding the range of accessible derivatives.

Table 1: General Methods for Palladium-Catalyzed Formylation of Aryl Iodides

Carbonyl SourceCatalyst SystemKey ReagentsReaction ConditionsYield Range
Formic Acid (HCOOH)Pd(OAc)₂ / PPh₃I₂, Et₃NToluene, 80°C, 2-4h68-92%
tert-Butyl IsocyanidePd(dba)₂ / JohnPhosEt₃SiH, Na₂CO₃DMF, 65°Cup to 92%

The formation of carbon-sulfur (C-S) bonds via palladium-catalyzed cross-coupling reactions is a powerful tool for synthesizing aryl thioethers and related compounds. While copper-catalyzed systems have been specifically demonstrated for coupling thiolacetic acid with iodophenylalanine-containing peptides on a solid phase, palladium catalysis offers a broadly applicable alternative for this transformation in solution-phase synthesis.

General and efficient palladium-catalyzed methodologies have been developed for the coupling of aryl halides with a wide variety of thiol-containing reagents. These reactions typically employ a palladium catalyst and a ligand to facilitate the C-S bond formation. This approach can be applied to this compound to couple it with various aryl and alkyl thiols.

Furthermore, palladium catalysis is instrumental in the transformation of thiol esters. For instance, thiol esters can be coupled with organozinc reagents in a palladium-catalyzed reaction to form ketones. This allows for the synthesis of α-amino ketones from N-protected amino acid thiol esters without significant racemization.

Table 2: Examples of Metal-Catalyzed Coupling Reactions with Sulfur Reagents

Metal CatalystSubstrateThiol ReagentProduct Type
Copper(I)Iodophenylalanine-peptideThiolacetic AcidAryl Thioacetate
PalladiumAryl HalideAryl or Alkyl ThiolsAryl Thioether
PalladiumN-Cbz-L-α-phenylalanine thiol esterOrganozinc Reagentsα-Amino Ketone

Conversion to Other Functionalities (e.g., Azides, Boronic Acids)

The iodo group of this compound is an excellent leaving group, facilitating its conversion into other key functionalities that are not easily installed directly. Azides and boronic acids are particularly noteworthy due to their widespread use in chemical biology and medicinal chemistry.

The conversion of N-Boc-4-iodo-L-phenylalanine into N-Boc-4-azido-L-phenylalanine can be achieved through a copper(I)-catalyzed Ullman-type coupling reaction. A reliable and scalable protocol uses sodium azide (B81097) (NaN₃) as the azide source, with a Cu(I) catalyst in the presence of sodium ascorbate and a ligand like L-proline or N,N'-dimethylethylenediamine in aqueous ethanol. This transformation is crucial for accessing the 4-azido derivative, which is a versatile unnatural amino acid used extensively in "click chemistry" for bioconjugation and protein labeling.

The synthesis of 4-borono-L-phenylalanine (L-BPA), a clinically important agent for Boron Neutron Capture Therapy (BNCT), frequently starts from this compound. The key step is a palladium-catalyzed cross-coupling reaction to form a C-B bond. This is typically achieved by reacting this compound with a diboron (B99234) compound, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

The reaction is catalyzed by a palladium complex, with PdCl₂(dppf) being a frequently used catalyst. organic-chemistry.org The reaction conditions, including the choice of solvent (e.g., DMSO, 1,4-dioxane) and whether the carboxylic acid is protected (e.g., as a methyl ester), can significantly impact the yield. organic-chemistry.org Protecting the carboxylic acid as a methyl ester has been shown to improve the yield of the coupling step to as high as 87%. organic-chemistry.org Following the cross-coupling, the Boc protecting group and the pinacol (B44631) boronic ester are hydrolyzed, typically under acidic conditions, to yield the final L-BPA. organic-chemistry.org

Table 3: Synthesis of Boronic Acid Derivatives from this compound

Boron SourceCatalystSolventProtecting GroupReported Yield (Coupling)
B₂pin₂Pd(dppf)Cl₂DMSONone (Free Acid)Moderate
B₂pin₂Pd(dppf)Cl₂Not SpecifiedMethyl Esterup to 87%
HBpinPd(dppf)Cl₂1,4-dioxaneVarious (Bn, Cbz)Variable
B(OBu)₃n-BuLiTHFNone (Free Acid)65%

Structure Activity Relationship Sar Studies and Molecular Probes

Design and Synthesis of Analogs for SAR Investigations

The true utility of Boc-4-iodo-L-phenylalanine shines in its role as a versatile starting material for synthesizing diverse phenylalanine analogs. The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which allow for the introduction of a vast range of substituents at the 4-position of the phenyl ring. peptide.compeptide.com This capability is crucial for SAR studies, where researchers systematically modify a molecule's structure to determine which parts are essential for its biological effects.

For instance, by starting with this compound or its esters, scientists can create analogs with different electronic, steric, and hydrophobic properties. researchgate.net A key application is the synthesis of various 4-aryl phenylalanines through Suzuki coupling, which can be used to explore how different aromatic systems at this position influence receptor binding or enzyme inhibition. peptide.com Similarly, Heck coupling can introduce alkenyl groups, further expanding the structural diversity. peptide.com This synthetic flexibility has also been exploited to prepare fluorinated analogs, such as fluoromethylated and fluoroethylated phenylalanine derivatives, which are valuable as tracers in Positron Emission Tomography (PET) imaging studies. researchgate.net

Analog TypeSynthetic ReactionKey ReagentsResearch Application
4-Aryl-L-phenylalaninesSuzuki CouplingAryl boronic acids, Palladium catalystSAR studies, receptor binding probes. peptide.compeptide.com
PhosphophenylalanineCoupling ReactionsPhosphonating agentsProbing phosphorylation-dependent interactions. peptide.com
Fluoroalkylated PhenylalaninesStille Reaction / Radical BrominationOrganostannanes, Palladium catalystDevelopment of tumor imaging agents for PET. researchgate.net
4-Azido-L-phenylalanineUllman-like CouplingSodium azide (B81097) (NaN₃), Copper(I) iodide (CuI)Photoaffinity labeling, click chemistry. nih.gov

Rational Design of Conformationally Biased Amino Acid Analogs

The rational design of amino acid analogs with restricted conformations is a powerful strategy to enhance their potency, selectivity, and metabolic stability. While this compound itself is not conformationally biased, it is a critical precursor for creating derivatives that are. By using synthetic methodologies like the Suzuki coupling, bulky substituents can be introduced at the 4-position of the phenyl ring. peptide.com The introduction of these groups can create steric hindrance that restricts the free rotation of the side chain, effectively "locking" it into a preferred orientation.

This approach allows researchers to probe the specific conformations required for a ligand to bind to its biological target, such as a G-protein coupled receptor or an enzyme active site. For example, synthesizing a series of analogs with varying substituent sizes can systematically map the conformational space available within a binding pocket. This information is invaluable for designing more effective therapeutic agents or more specific biological probes.

Development as Molecular Probes for Biological Systems

Perhaps the most significant application of this compound is in the creation of sophisticated molecular probes. nih.gov These probes are designed to be incorporated into proteins and report on specific aspects of their environment, dynamics, or interactions. The ability to convert the iodo-group into other functional moieties, such as photo-crosslinkers, vibrational reporters, and "clickable" handles, is central to this utility. nih.govnih.gov

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within their biological targets. rsc.orgmdpi.com This method relies on a photoreactive group that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to nearby residues in the binding pocket.

This compound is a key intermediate in the synthesis of one of the most widely used photo-reactive amino acids, 4-azido-L-phenylalanine (pAzF). nih.gov The synthesis involves a copper-catalyzed Ullman-type coupling reaction where the iodine atom of N-Boc-4-iodo-L-phenylalanine is replaced by an azide group from sodium azide. nih.gov Once the Boc-protection is removed, the resulting 4-azido-L-phenylalanine can be incorporated into peptides or proteins. Irradiation with UV light causes the azide to release nitrogen gas, generating a highly reactive nitrene that forms a covalent bond with the target protein, thus providing a "snapshot" of the ligand-receptor interaction. nih.gov

Vibrational probes are small chemical groups with unique infrared (IR) absorption frequencies that are sensitive to their local environment. nih.gov When incorporated into a protein, they can report on changes in local hydration, electric fields, and hydrogen bonding during processes like protein folding and catalysis. nih.gov

This compound serves as a precursor for creating amino acids bearing such probes. The iodo group can be converted into moieties like an azide (-N₃) or a nitrile/cyano (-CN), both of which have strong, distinct vibrational stretches in a region of the IR spectrum that is relatively free from interference from the protein backbone. nih.govacs.org The azide asymmetric stretch (~2100-2140 cm⁻¹) is particularly useful for reporting on local hydration and electrostatic changes. nih.gov For example, 4-azido-L-phenylalanine, synthesized from the iodinated precursor, has been incorporated into proteins like superfolder green fluorescent protein (sfGFP) to monitor environmental changes during folding via FTIR spectroscopy. nih.gov Similarly, p-cyano-L-phenylalanine (pCNF) can be used as an IR probe of ligand binding and protein structure. acs.org

Probe MoietyPrecursorCharacteristic Vibration (cm⁻¹)Information Reported
Azide (-N₃)This compound~2140 cm⁻¹Local hydration, electrostatic environment, protein dynamics. nih.gov
Nitrile (-CN)This compound~2200 cm⁻¹Local environment, protein folding, ligand interactions. acs.orgacs.org

Site-specific fluorescent labeling of proteins is essential for studying their localization, interactions, and conformational changes in living cells. univr.it this compound is a key enabler of these techniques through its conversion to "clickable" amino acids. The most common clickable moieties are azides and terminal alkynes, which can undergo highly specific and efficient bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

The synthesis of 4-azido-L-phenylalanine from this compound provides a powerful tool for this purpose. nih.gov This azido-amino acid can be incorporated into a protein at a specific site. Subsequently, a fluorescent dye carrying a complementary alkyne group can be "clicked" onto the protein. This approach has been widely used in fluorescence-tagging experiments. nih.gov

Furthermore, this strategy is heavily featured in Förster Resonance Energy Transfer (FRET) studies. nih.gov FRET is a technique that can measure distances on the angstrom scale (typically 1-10 nm) by monitoring the energy transfer between two different fluorophores, a donor and an acceptor. univr.it By incorporating two different clickable amino acids (or one type at two different locations) and labeling them with a FRET donor-acceptor pair, researchers can monitor dynamic processes such as protein folding, conformational changes upon ligand binding, or the association of different protein subunits in real-time. The environmentally sensitive fluorescent properties of derivatives like p-cyano-phenylalanine also make them useful probes for studying protein environments. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization protocols for Boc-4-iodo-L-phenylalanine?

  • Methodological Answer : Synthesis typically involves iodination of L-phenylalanine at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions, followed by Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF. Characterization requires ¹H/¹³C NMR to confirm regioselective iodination and Boc protection, mass spectrometry (MS) for molecular weight verification, and HPLC to assess purity (>95%). For novel derivatives, elemental analysis and X-ray crystallography may supplement structural confirmation .

Q. How is this compound utilized in peptide synthesis?

  • Methodological Answer : The Boc group protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The 4-iodo moiety serves as a handle for post-synthetic modifications, such as Sonogashira coupling or Ullmann reactions , enabling site-specific introduction of fluorescent tags, biotin, or other functional groups. After peptide assembly, the Boc group is removed using trifluoroacetic acid (TFA), preserving the iodine substituent for downstream applications .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light, as iodinated aromatic compounds may undergo photodecomposition. For long-term storage (>6 months), aliquot under inert gas (argon or nitrogen) and freeze at -20°C . Monitor purity via HPLC before critical experiments .

Advanced Research Questions

Q. How can cross-reactivity challenges be addressed when using this compound in molecularly imprinted polymers (MIPs)?

  • Methodological Answer : MIPs imprinted with Boc-protected amino acids often exhibit cross-reactivity due to heterogeneous binding sites. To mitigate this:

  • Use Scatchard analysis to quantify binding site heterogeneity and identify non-specific interactions .
  • Optimize the monomer-to-template ratio during polymerization (e.g., 4:1 methacrylic acid:template) to enhance specificity.
  • Validate selectivity via competitive binding assays against structurally similar analogs (e.g., Boc-4-bromo-L-phenylalanine) .

Q. How should researchers resolve contradictions in binding data involving this compound?

  • Methodological Answer : Nonlinear Scatchard plots indicating binding site heterogeneity (as observed in MIP studies) require advanced modeling, such as two-site binding models , instead of assuming homogeneity. Use isothermal titration calorimetry (ITC) to directly measure enthalpy and entropy changes, providing mechanistic insights into unexpected binding affinities .

Q. What strategies optimize the use of the 4-iodo group in click chemistry applications?

  • Methodological Answer : The iodine atom enables copper-free click chemistry with strained alkynes (e.g., DBCO) for bioconjugation in sensitive biological systems. Key considerations:

  • Replace traditional Cu(I) catalysts with iridium photoredox catalysis to reduce cytotoxicity.
  • Monitor reaction progress via LC-MS to detect byproducts from potential C-I bond cleavage.
  • Use stoichiometric control (1:1.2 molar ratio of peptide:DBCO) to minimize off-target modifications .

Q. How does the stability of this compound vary under different experimental conditions (e.g., acidic, basic, or aqueous environments)?

  • Methodological Answer :

  • Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, releasing HI, which may quench fluorescence probes. Use scavengers (e.g., triisopropylsilane) during TFA cleavage to prevent side reactions.
  • Basic conditions (pH > 9) : Risk of iodide displacement by nucleophiles (e.g., hydroxide). Avoid prolonged exposure by conducting reactions in anhydrous solvents.
  • Aqueous buffers : Limited solubility necessitates co-solvents (e.g., DMSO or acetonitrile) at <10% v/v to prevent precipitation .

Data Contradiction Analysis

  • Example : Discrepancies in peptide coupling efficiency may arise from iodine’s steric bulk hindering resin loading. Address this by:
    • Switching from Fmoc-based SPPS to Boc-SPPS to reduce steric crowding.
    • Using microwave-assisted synthesis to enhance reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.